molecular formula C7H5Cl2NO B1599972 2,4-Dichlorobenzaldehyde oxime CAS No. 56843-28-8

2,4-Dichlorobenzaldehyde oxime

Cat. No. B1599972
CAS RN: 56843-28-8
M. Wt: 190.02 g/mol
InChI Key: ONJQBRVMFRQQIG-WMZJFQQLSA-N
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Description

2,4-Dichlorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 . It is primarily used in laboratory settings .


Synthesis Analysis

The synthesis of 2,4-Dichlorobenzaldehyde can be achieved through the continuous oxidation of 2,4-dichlorotoluene . This process involves using one or more metal ion complexes of cobalt, molybdenum, and bromine as catalysts, hydrogen peroxide as an oxidizing agent, and acetic acid as a solvent .


Molecular Structure Analysis

The InChI code for 2,4-Dichlorobenzaldehyde oxime is 1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3H,4H2 .


Chemical Reactions Analysis

2,4-Dichlorobenzaldehyde is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water and is incompatible with iron, oxygen, and oxygen-containing materials .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzaldehyde oxime is a white crystalline solid or off-white chunky solid with black specks and a pungent odor . It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water .

Scientific Research Applications

Antidotal Applications Against Organophosphates

2,4-Dichlorobenzaldehyde oxime: is part of the oxime class, which is crucial in medicinal chemistry for their role as antidotes against organophosphate (OP) poisoning. These compounds can reactivate the enzyme acetylcholinesterase (AChE), which is often inhibited by OPs .

Antibacterial Agents

Oximes, including derivatives like 2,4-Dichlorobenzaldehyde oxime , have been recognized for their antibacterial properties. They are used in the synthesis of cephalosporins, a class of β-lactam antibiotics, which are effective against a broad spectrum of Gram-positive and Gram-negative pathogens .

Anti-fungal and Anti-inflammatory Agents

The oxime derivatives exhibit anti-fungal and anti-inflammatory activities. Their mechanism involves various biological interactions at the molecular level, which can be harnessed in the development of new pharmaceuticals .

Antioxidant Properties

These compounds are also known for their antioxidant activities2,4-Dichlorobenzaldehyde oxime can be studied for its potential to mitigate oxidative stress-related diseases, providing a pathway for therapeutic applications .

Anti-cancer Research

The anti-cancer potential of oximes is another significant area of research2,4-Dichlorobenzaldehyde oxime may be involved in the synthesis of compounds that can act against various cancer cell lines, contributing to the development of novel oncology treatments .

Olfactory Mucosal Toxicity Screening

2,4-Dichlorobenzaldehyde oxime: has been identified as a novel olfactory mucosal (OM) toxicant. Research in this field can lead to better understanding of OM toxicity mechanisms and the development of safety screening protocols for new chemicals .

Synthesis of Pharmacological Derivatives

This oxime is used as an intermediate in the synthesis of a wide range of pharmacological derivatives. Its chemical properties allow for chemoselective preparation, which is essential in creating specific drug molecules .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a vital application where 2,4-Dichlorobenzaldehyde oxime derivatives can be used. These models help predict the toxicity and biological activity of new compounds, facilitating the drug discovery process .

Safety and Hazards

2,4-Dichlorobenzaldehyde oxime can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .

properties

IUPAC Name

(NE)-N-[(2,4-dichlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQBRVMFRQQIG-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzaldehyde oxime

CAS RN

56843-28-8
Record name 2,4-Dichlorobenzaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75589
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichlorobenzaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichlorobenzaldoxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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